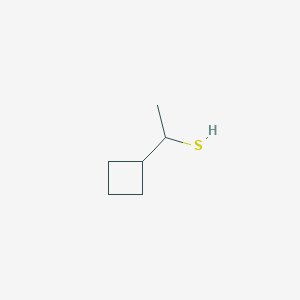

1-Cyclobutylethane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12S |

|---|---|

Molecular Weight |

116.23 g/mol |

IUPAC Name |

1-cyclobutylethanethiol |

InChI |

InChI=1S/C6H12S/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3 |

InChI Key |

MLCGHBJMRHTLDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC1)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclobutylethane 1 Thiol and Analogous Cyclobutyl Thiols

Strategies for the Construction of the Cyclobutane (B1203170) Ring in Thiol Precursors

The inherent ring strain of the cyclobutane moiety necessitates specialized synthetic strategies for its efficient construction. researchgate.net These methods can be broadly categorized into ring-closing reactions and stereoselective approaches, which are crucial for creating precursors to 1-cyclobutylethane-1-thiol.

Ring-Closing Reactions and Alkylation Approaches

The formation of the cyclobutane ring often relies on intramolecular cyclization reactions of appropriately substituted acyclic precursors. A common strategy involves the double-alkylation of a suitable pronucleophile. For instance, the dianion of a phenylacetic acid derivative can react with a dielectrophile like epichlorohydrin (B41342) to furnish a cyclobutane ring as a single diastereomer. acs.org While not directly yielding a precursor for 1-cyclobutylethane-1-thiol, this methodology highlights the power of intramolecular alkylation in forming the four-membered ring.

Another powerful technique for cyclobutane synthesis is the [2+2] cycloaddition reaction. This can be achieved photochemically or through transition-metal catalysis. baranlab.org Photochemical [2+2] cycloadditions, often sensitized by compounds like acetone (B3395972) or benzophenone, proceed through a 1,4-diradical intermediate to form the cyclobutane ring. baranlab.org Transition-metal catalyzed versions offer an alternative pathway. baranlab.org Furthermore, tandem reactions involving ring-opening of a heterocyclic precursor followed by an intramolecular [2+2] cycloaddition can generate complex cyclobutane-fused systems. nih.gov

Ring-closing metathesis (RCM) has also emerged as a valuable tool for constructing cyclic structures, including those that could serve as precursors to cyclobutyl thiols. researchgate.net Although more commonly applied to larger rings, with careful substrate design, RCM can be adapted for the synthesis of four-membered rings.

Stereoselective Synthesis of Substituted Cyclobutanes

Controlling the stereochemistry of substituents on the cyclobutane ring is often critical for the biological activity or material properties of the final compound. Several stereoselective methods for cyclobutane synthesis have been developed.

One innovative approach involves the ring contraction of larger, more readily available heterocyclic precursors, such as pyrrolidines. nih.govntu.ac.uknih.gov This method, utilizing iodonitrene chemistry, proceeds through a nitrogen extrusion process and a radical pathway to stereospecifically form multisubstituted cyclobutanes. nih.govnih.gov This technique has proven effective in the formal synthesis of natural products containing a cyclobutane core. nih.gov

Enantioselective catalysis provides another avenue for the stereocontrolled synthesis of cyclobutanes. Chiral Lewis acids can be employed in dual catalysis systems to achieve highly enantioselective [2+2] photocycloadditions. wisc.edu Similarly, organocatalysis, using chiral catalysts like chinchona-based squaramides, has been successfully applied to the synthesis of thio-substituted cyclobutanes with high diastereo- and enantioselectivity. nih.govrsc.org Cobalt-catalyzed [2+2] cycloadditions between enynes and ethylene, followed by enantioselective hydrovinylation, can also produce highly functionalized cyclobutanes with chiral all-carbon quaternary centers. researchgate.net

Introduction of the Thiol (-SH) Functionality

Once the cyclobutane precursor is in hand, the next critical step is the introduction of the thiol group. Several reliable methods exist for this transformation, each with its own advantages and limitations.

Nucleophilic Substitution Reactions with Sulfur Nucleophiles (e.g., Hydrosulfide (B80085) Anion, Thiourea)

A primary and widely used method for thiol synthesis is the SN2 reaction of an alkyl halide with a sulfur nucleophile. libretexts.orglibretexts.orgjove.compressbooks.pub The hydrosulfide anion (-SH), typically from a salt like sodium hydrosulfide (NaSH), is a potent nucleophile that can displace a halide from a suitable precursor, such as 1-bromo-1-cyclobutylethane, to form the corresponding thiol. jove.comtestbook.comrsc.org A potential side reaction in this process is the further reaction of the newly formed thiol with another molecule of the alkyl halide to produce a sulfide (B99878) byproduct. libretexts.orglibretexts.orglibretexts.org This can often be mitigated by using an excess of the hydrosulfide reagent. testbook.com

To circumvent the issue of sulfide formation, thiourea (B124793) can be employed as an alternative sulfur nucleophile. libretexts.orglibretexts.orgjove.com The reaction of an alkyl halide with thiourea first forms an S-alkylisothiouronium salt. testbook.comias.ac.in This stable intermediate can then be hydrolyzed, typically under basic conditions, to yield the desired thiol. libretexts.orglibretexts.orgjove.com This two-step procedure is often cleaner and provides better yields, especially for primary and secondary thiols. ias.ac.in

| Reagent | Intermediate | Product | Conditions | Ref. |

| Sodium Hydrosulfide | Thiolate anion | Thiol | SN2, excess hydrosulfide | testbook.com, rsc.org |

| Thiourea | S-Alkylisothiouronium salt | Thiol | SN2, then hydrolysis | libretexts.org, libretexts.org, ias.ac.in |

Reduction Methodologies for Thiol Formation

Thiols can also be generated through the reduction of various sulfur-containing functional groups. Disulfides (R-S-S-R), which can be formed by the mild oxidation of thiols, can be readily reduced back to the corresponding thiols. libretexts.org Common reducing agents for this transformation include zinc in the presence of an acid. jove.comlibretexts.org Another approach involves the use of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.comsigmaaldrich.com

Thiol-Free Synthetic Pathways to Organosulfur Compounds (General Relevance)

While the direct introduction of a thiol group is a common strategy, there is growing interest in "thiol-free" synthetic methods to avoid the malodorous and easily oxidized nature of thiols. beilstein-journals.orgresearchgate.net These methods often involve the use of alternative sulfur sources. For example, potassium thioacetate (B1230152) can be used to form a thioacetate intermediate, which can then be converted to other sulfur-containing compounds. researchgate.netnih.gov Recent research has also focused on nickel-catalyzed cross-electrophile coupling of organic halides with N-thiophthalimides as direct thiolating surrogates. rsc.org Another innovative approach merges the reactivity of carboxylic acids with elemental sulfur through multimodal acridine (B1665455) photocatalysis to directly access thiols. chemrxiv.org While not yet specifically applied to 1-cyclobutylethane-1-thiol, these emerging thiol-free methodologies offer promising future avenues for the synthesis of this and related compounds. nih.gov

Green Chemistry Approaches in 1-Cyclobutylethane-1-thiol Synthesis

The principles of green chemistry are increasingly influential in the design of synthetic routes in modern organic chemistry, aiming to minimize environmental impact by reducing waste and avoiding hazardous substances. kahedu.edu.in In the context of synthesizing 1-cyclobutylethane-1-thiol and related compounds, these principles guide the development of more sustainable methods, with a particular focus on the use of environmentally benign solvents and the implementation of metal-free catalytic systems.

Water, as a solvent, presents a non-toxic, non-flammable, and inexpensive alternative to conventional volatile organic solvents, making its use in synthesis a key goal of green chemistry. The synthesis of thiols and their derivatives in aqueous media has been an area of active research. For instance, the preparation of thioethers through the reaction of thiols and alkyl halides can be efficiently conducted in water, often facilitated by a simple base such as potassium carbonate or triethylamine. This approach offers benefits like mild reaction conditions and high product yields.

The synthesis of more complex thiol-containing molecules in aqueous environments has also been demonstrated. The preparation of water-soluble decalin-based tertiary thiols showcases the viability of intricate organic synthesis in aqueous systems. imperial.ac.uk Furthermore, the one-pot synthesis of unprotected glycosyl thiols and peptide thioesters in water highlights the broad applicability of this green solvent for preparing sulfur-containing compounds. researchgate.net A one-pot method for creating aliphatic thiols from acrylamides and elemental sulfur has been successfully developed in a mixture of acetonitrile (B52724) and water. rsc.org

While a specific protocol for the aqueous synthesis of 1-cyclobutylethane-1-thiol is not extensively documented, the established methodologies for analogous compounds provide a strong foundation. A potential green synthesis could involve the nucleophilic substitution of a suitable cyclobutylethyl halide or sulfonate with a sulfur source in an aqueous medium, possibly with the aid of a phase-transfer catalyst to enhance reactivity.

The following table provides examples of thiol and thioether syntheses carried out in environmentally friendly solvents.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Thiophenol | Benzyl chloride | Triethylamine or Potassium Carbonate | Water | Thioether | |

| Acrylamide | Sulfur | N-ethylpiperidine / Tributylphosphine | Acetonitrile/Water | Aliphatic thiol | rsc.org |

| Amino acids | Thiol | 1,1'-Carbonyldiimidazole | Water | Peptide thioester | researchgate.net |

| Decalin precursors | - | Multiple steps | Aqueous milieu | Water-soluble tertiary thiol | imperial.ac.uk |

To circumvent the environmental and health concerns associated with heavy metal catalysts, significant research efforts have been directed towards metal-free and organocatalytic synthetic methods. Organocatalysis employs small, metal-free organic molecules to catalyze chemical transformations, often with high efficiency and selectivity.

In the realm of thiol synthesis, organocatalysts have proven effective. For example, thiourea-based organocatalysts can mediate the asymmetric conjugate addition of thiols to nitroalkenes, providing a route to chiral thioethers. beilstein-journals.org This is particularly relevant for the synthesis of enantiomerically pure thiol compounds.

Photochemical methods are also at the forefront of green synthesis. An organocatalytic photochemical protocol allows for the synthesis of aryl alkyl thioethers from alcohols and aryl chlorides without the need for a thiol reagent, using an indole-based organocatalyst activated by visible light. scimarina.orgsigmaaldrich.comnih.gov

A well-established metal-free method for preparing thiols is the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed to yield the thiol. libretexts.org This method effectively prevents the formation of sulfide byproducts. A notable example is the synthesis of the secondary thiol, 3-mercaptobutanoic acid, from crotonic acid and thiourea. nih.gov A similar approach could be adapted for the synthesis of 1-cyclobutylethane-1-thiol, potentially starting from 1-cyclobutylethanol (B24324) nih.gov via conversion to a suitable electrophile.

The table below summarizes selected metal-free and organocatalytic approaches for the formation of carbon-sulfur bonds.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Thiol | Nitroalkene | Thiourea organocatalyst | - | Chiral thioether | Asymmetric synthesis | beilstein-journals.org |

| Aryl chloride | Alcohol | Indole thiolate organocatalyst | Visible light (405 nm) | Aryl alkyl thioether | Thiol-free, metal-free | scimarina.orgsigmaaldrich.comnih.gov |

| Alkyl halide | Thiourea | Base hydrolysis | - | Alkyl thiol | Avoids sulfide byproducts | libretexts.org |

| Crotonic acid | Thiourea | Acid/Base hydrolysis | - | Secondary thiol | Metal-free synthesis | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 1 Cyclobutylethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-cyclobutylethane-1-thiol. Through the analysis of one- and two-dimensional NMR data, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing a detailed picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-cyclobutylethane-1-thiol provides key information about the chemical environment of the hydrogen atoms. Protons on carbons adjacent to the electron-withdrawing thiol group are expected to be deshielded and appear at a lower field (higher ppm value). libretexts.org The proton of the thiol group (S-H) itself typically appears as a broad singlet in the range of 1-2 ppm, and its chemical shift can be concentration-dependent. The protons of the cyclobutane (B1203170) ring will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing in the range of 1.5-2.5 ppm. researchgate.net The methyl group protons would appear as a doublet due to coupling with the methine proton, likely in the upfield region around 1.0-1.5 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atom attached to the thiol group (C-S) is expected to resonate in the range of 25-45 ppm. libretexts.org The carbons of the cyclobutane ring typically appear in the region of 15-35 ppm. researchgate.net The methyl carbon will be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Cyclobutylethane-1-thiol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SH | 1.0 - 2.0 (broad s) | - |

| H-1 (methine, -CHSH) | 2.8 - 3.5 (m) | 40 - 50 |

| H-2 (methyl, -CH₃) | 1.2 - 1.5 (d) | 15 - 25 |

| Cyclobutane CH | 2.0 - 2.6 (m) | 30 - 40 |

| Cyclobutane CH₂ (α) | 1.8 - 2.2 (m) | 20 - 30 |

| Cyclobutane CH₂ (β) | 1.6 - 2.0 (m) | ~15 |

Note: Predicted values are based on typical ranges for similar functional groups and structures. s = singlet, d = doublet, m = multiplet.

³³S NMR Spectroscopy: While less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, ³³S NMR spectroscopy could offer direct insight into the electronic environment of the sulfur atom. researchgate.netresearchgate.net For thiols, the chemical shifts are sensitive to substitution and oxidation state. researchgate.net However, the broad lines often observed for compounds with low molecular symmetry can make detection challenging. researchgate.net Advances in high-field spectrometers and computational methods are making ³³S NMR an increasingly viable, albeit specialized, technique for structural studies of sulfur-containing compounds. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in 1-cyclobutylethane-1-thiol.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. longdom.org Cross-peaks would confirm the coupling between the methine proton (H-1) and the methyl protons (H-2), as well as the coupling of H-1 to the adjacent cyclobutane proton. It would also delineate the intricate coupling network within the cyclobutane ring protons. ias.ac.in

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, a NOESY experiment can reveal through-space proximity of protons. This could provide information on the preferred conformation of the side chain relative to the cyclobutane ring.

The cyclobutane ring is not planar and undergoes a rapid "puckering" motion at room temperature. nih.govresearchgate.netscispace.com This conformational flexibility, known as ring fluxionality, can be studied using dynamic NMR spectroscopy. By lowering the temperature, it may be possible to slow down this puckering process to the NMR timescale. This would result in the observation of distinct signals for the axial and equatorial protons of the cyclobutane ring, which are averaged at higher temperatures. nih.gov Such studies can provide quantitative data on the energy barrier of the ring-puckering process. The presence of the 1-thioethyl substituent can influence the puckering equilibrium, potentially favoring one puckered conformation over the other. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and information about the functional groups present. umsystem.edulibretexts.org

Thiol (S-H) Vibrations: The S-H stretching vibration is a key diagnostic peak for thiols. It typically appears as a weak to medium intensity band in the IR spectrum in the region of 2550-2600 cm⁻¹. iitm.ac.inresearchgate.net In the Raman spectrum, this band is often strong and more easily identifiable. rsc.org The C-S stretching vibration is expected in the range of 600-800 cm⁻¹.

Cyclobutane Vibrations: Cyclobutane rings exhibit characteristic vibrational modes, including ring-puckering and CH₂ scissoring, twisting, and rocking modes. umsystem.edu The C-C stretching vibrations within the cyclobutane ring can be observed in the Raman spectrum. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for 1-Cyclobutylethane-1-thiol

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| S-H Stretch | Thiol | 2550 - 2600 | Weak - Medium | Strong |

| C-H Stretch (sp³) | Alkyl | 2850 - 3000 | Strong | Strong |

| CH₂ Scissor | Cyclobutane/Ethyl | ~1450 | Medium | Medium |

| Ring Puckering | Cyclobutane | Low frequency (< 200) | Variable | Variable |

| C-S Stretch | Thiol | 600 - 800 | Weak - Medium | Medium |

| C-C Stretch | Cyclobutane | 900 - 950 | Weak | Strong |

1-Cyclobutylethane-1-thiol possesses a chiral center at the carbon atom bearing the thiol group. Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. researchgate.netscispace.com

By comparing the experimental VCD spectrum of an enantiomer of 1-cyclobutylethane-1-thiol with the spectrum predicted by quantum chemical calculations for a specific (R or S) configuration, the absolute stereochemistry can be unambiguously assigned. nih.govunige.ch The VCD signals associated with the vibrations of the stereogenic center and its immediate vicinity are particularly sensitive to the molecule's chirality. scispace.com This technique offers a significant advantage over methods that may require derivatization of the chiral molecule. nih.gov

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For 1-Cyclobutylethane-1-thiol (C₆H₁₂S), electron ionization (EI) mass spectrometry provides critical information regarding its molecular weight and structural features through the analysis of its fragmentation pattern.

The molecular weight of 1-Cyclobutylethane-1-thiol is approximately 116.22 g/mol . arctomsci.comaksci.com In a mass spectrum, the parent molecule is ionized by losing an electron, resulting in the molecular ion peak, [M]⁺•. This peak is expected at an m/z value corresponding to the molecule's mass. Due to the natural abundance of isotopes like Carbon-13 and Sulfur-34, small satellite peaks (M+1 and M+2) are also observed. msu.edu

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure of the compound. The fragmentation of 1-Cyclobutylethane-1-thiol is predicted to occur through several key pathways based on the general principles observed for thiols and cyclic alkanes. docbrown.inforesearchgate.net

Key Fragmentation Pathways:

Alpha-Cleavage: This is a common fragmentation pathway for thiols, involving the cleavage of a bond adjacent to the carbon atom bearing the thiol group.

Loss of a methyl radical (•CH₃) from the molecular ion results in a stable, resonance-stabilized cation at m/z 101 . This is often a prominent peak.

Loss of the cyclobutyl radical (•C₄H₇) yields a fragment at m/z 61 .

C-S Bond Cleavage: The bond between the carbon and sulfur atoms can break, leading to:

Loss of a sulfhydryl radical (•SH), resulting in a cyclobutylethyl cation [C₆H₁₁]⁺ at m/z 83 .

Ring Fragmentation: The cyclobutyl ring itself can undergo fragmentation, a characteristic behavior for cycloalkanes. docbrown.info

Loss of a neutral ethene molecule (C₂H₄) from the molecular ion would produce a fragment ion at m/z 88 .

Elimination:

The elimination of a hydrogen sulfide (B99878) molecule (H₂S) can occur, leading to a peak at m/z 82 .

These fragmentation patterns are summarized in the table below. The base peak, which is the most intense peak in the spectrum, is typically one of the most stable fragment ions, often the one resulting from the loss of the methyl radical (m/z 101).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of 1-Cyclobutylethane-1-thiol

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 116 | Molecular Ion | [C₆H₁₂S]⁺• | Ionization of parent molecule |

| 101 | [M - CH₃]⁺ | [C₅H₉S]⁺ | Alpha-cleavage: loss of methyl radical |

| 83 | [M - SH]⁺ | [C₆H₁₁]⁺ | C-S bond cleavage: loss of sulfhydryl radical |

| 82 | [M - H₂S]⁺• | [C₆H₁₀]⁺• | Elimination of hydrogen sulfide |

| 61 | [M - C₄H₇]⁺ | [C₂H₅S]⁺ | Alpha-cleavage: loss of cyclobutyl radical |

Advanced X-ray Crystallography for Solid-State Structural Determination (If applicable for derivatives or co-crystals)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scribd.com For a compound like 1-Cyclobutylethane-1-thiol, which is likely a liquid at standard conditions, obtaining a single crystal suitable for X-ray diffraction is challenging. Therefore, this technique is most applicable to solid derivatives of the compound or to co-crystals formed with another molecule.

Should a suitable crystalline derivative be synthesized, X-ray crystallography would provide unparalleled insight into its solid-state structure. The analysis would reveal:

Precise Bond Lengths and Angles: The exact distances between atoms (e.g., C-S, C-C, C-H bonds) and the angles between them would be determined with very high precision.

Conformation: The study would elucidate the preferred spatial arrangement (conformation) of the molecule in the crystal lattice. This includes the puckering of the cyclobutyl ring and the torsional angles along the ethanethiol (B150549) backbone.

Intermolecular Interactions: The technique would map out how individual molecules pack together in the crystal, revealing any significant intermolecular forces such as hydrogen bonds (involving the thiol group) or van der Waals interactions.

The data obtained from an X-ray diffraction experiment on a hypothetical crystalline derivative are presented in the table below. Such data is crucial for understanding structure-property relationships and for computational modeling studies.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of 1-Cyclobutylethane-1-thiol

| Parameter | Description | Illustrative Value |

| Crystal System | The basic geometric framework of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 784.5 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The density of the crystal calculated from its structure. | 1.25 g/cm³ |

| Bond Length (C-S) | The measured distance between the carbon and sulfur atoms. | 1.82 Å |

| Bond Angle (C-C-S) | The angle formed by the carbon backbone and the sulfur atom. | 109.5° |

This detailed structural information, while currently hypothetical for the parent compound, underscores the potential of advanced analytical methods to fully characterize novel chemical entities and their derivatives.

Theoretical and Computational Investigations of 1 Cyclobutylethane 1 Thiol

Quantum Chemical Computations for Electronic and Molecular Structure

Quantum chemical computations are fundamental to understanding the intrinsic properties of a molecule. For 1-Cyclobutylethane-1-thiol, such studies would provide critical insights into its electronic and molecular structure. However, specific computational data for this compound have not been reported.

Analysis of Molecular Orbitals (HOMO, LUMO) and Electron Density Distributions

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. The distribution of electron density would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Without specific studies, the HOMO-LUMO gap and electron density maps for 1-Cyclobutylethane-1-thiol remain undetermined.

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis, such as Mulliken population analysis, assigns partial charges to each atom in a molecule. This information helps in understanding the molecule's polarity, electrostatic potential, and intermolecular interactions. While Mulliken analysis is a common computational tool, its results can be sensitive to the choice of the basis set used in the calculation. No published data on the Mulliken charges for the atoms in 1-Cyclobutylethane-1-thiol are available.

Conformational Landscape and Energy Minimization Studies

The presence of a flexible ethyl group and a puckered cyclobutane (B1203170) ring suggests that 1-Cyclobutylethane-1-thiol can exist in multiple conformations. maricopa.edudalalinstitute.com Conformational analysis and energy minimization studies would identify the most stable three-dimensional structures (conformers) of the molecule and the energy barriers between them. The cyclobutane ring itself adopts a puckered or "folded" conformation to relieve ring strain. maricopa.edudalalinstitute.com Understanding the preferred conformations is essential for predicting the molecule's physical and chemical properties. However, the specific conformational landscape of 1-Cyclobutylethane-1-thiol has not been computationally explored.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure. A comparison between predicted and experimental data serves as a validation of the computational methods used. For 1-Cyclobutylethane-1-thiol, no such predictive studies or their experimental validation have been documented in the literature.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and intermolecular interactions. An MD simulation of 1-Cyclobutylethane-1-thiol would illustrate how the molecule behaves in different environments (e.g., in a solvent or in the presence of other molecules), revealing the dynamics of its cyclobutane ring and the orientation of the thiol group. This information is key to understanding its macroscopic properties, but simulation data for this specific compound is not available.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can be employed to predict the reactivity of a molecule and to map out the potential energy surfaces of its chemical reactions. For 1-Cyclobutylethane-1-thiol, this could include predicting the acidity of the thiol proton, its susceptibility to oxidation, and the mechanisms of its potential reactions. Such studies are vital for designing new synthetic routes or understanding its role in various chemical processes. To date, no computational studies on the reactivity and reaction pathways of 1-Cyclobutylethane-1-thiol have been published.

Reaction Mechanisms and Reactivity Profile of 1 Cyclobutylethane 1 Thiol

Reactions Involving the Thiol (-SH) Group

The sulfur atom of the thiol group is characterized by its nucleophilicity and its ability to exist in various oxidation states, making it the primary site of reactivity in 1-cyclobutylethane-1-thiol.

A hallmark reaction of thiols is their oxidation to form disulfides. libretexts.org This transformation involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms, resulting in the formation of a sulfur-sulfur bond. libretexts.org In the case of 1-cyclobutylethane-1-thiol, this reaction yields bis(1-cyclobutylethyl) disulfide. This oxidation can be initiated by a variety of mild oxidizing agents, such as molecular oxygen, especially in the presence of metal ions, or more controlled reagents like bromine in a basic solution. odu.eduyoutube.comnih.gov The general mechanism often involves the formation of a thiyl radical intermediate which then dimerizes.

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfonyl chlorides. chemspider.com Reagents like trichloroisocyanuric acid or sodium chlorite (B76162) can be employed for this transformation, converting thiols into the corresponding sulfonyl chlorides. chemspider.comorganic-chemistry.org This process is a powerful synthetic tool, as sulfonyl chlorides are versatile intermediates for the introduction of sulfonyl groups into other molecules.

| Reaction Type | Product | Typical Reagents |

| Disulfide Formation | Bis(1-cyclobutylethyl) disulfide | O₂, I₂, H₂O₂, Bromine (in base) |

| Sulfonyl Derivative Synthesis | 1-Cyclobutylethane-1-sulfonyl chloride | Trichloroisocyanuric acid, NaClO₂, Chlorine |

The thiol proton is weakly acidic and can be removed by a base to form the corresponding thiolate anion (RS⁻). youtube.com The resulting 1-cyclobutylethane-1-thiolate is a potent nucleophile, significantly more so than its corresponding alcohol counterpart, the alkoxide. youtube.com This enhanced nucleophilicity allows it to participate in a wide range of substitution and addition reactions.

In bimolecular nucleophilic substitution (SN2) reactions, the thiolate can readily displace leaving groups from primary and secondary alkyl halides to form thioethers. youtube.com It can also react with epoxides, attacking the less substituted carbon atom in a ring-opening reaction to yield a β-hydroxy thioether. youtube.com Furthermore, the thiolate anion can add to polarized π-systems, such as the carbonyl group of aldehydes and ketones, in a nucleophilic addition reaction. youtube.com

Thiols can undergo addition reactions across unsaturated carbon-carbon bonds, a process broadly known as hydrothiolation. nih.gov The thiol-ene reaction, the addition of a thiol to an alkene, is a particularly prominent example of "click chemistry" due to its high efficiency, stereoselectivity, and favorable thermodynamics. wikipedia.org This reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.orgalfa-chemistry.com

Radical Thiol-Ene Addition : Initiated by light, heat, or a radical initiator, a thiyl radical (RS•) is generated. wikipedia.org This radical then adds to the alkene, typically in an anti-Markovnikov fashion, to form a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain. nih.govwikipedia.org

Michael Addition : In the presence of a base or nucleophilic catalyst, the thiol adds to an electron-poor alkene (a Michael acceptor) via a conjugate addition mechanism. wikipedia.org

Similarly, thiols can add to alkynes in what is known as the thiol-yne reaction. This process can also be initiated by radicals or nucleophiles and can lead to the addition of one or two thiol molecules to the alkyne. usm.eduresearchgate.net The addition of 1-cyclobutylethane-1-thiol to various carbonyl compounds is also possible, often catalyzed by acid or base, leading to the formation of thioacetals or thioketals.

The relatively weak S-H bond in thiols makes them susceptible to homolytic cleavage to form thiyl radicals (RS•). nih.gov This can be achieved through photolysis, thermolysis, or interaction with a radical initiator. researchgate.net As mentioned previously, these thiyl radicals are key intermediates in radical thiol-ene and thiol-yne additions. nih.gov

Beyond simple additions, thiyl radicals can initiate cyclization reactions. mdpi.com If the 1-cyclobutylethane-1-thiol molecule were to contain an appropriately positioned unsaturated bond, the initially formed thiyl radical could add intramolecularly to generate a cyclic product. nih.govmdpi.com The reversibility of the thiyl radical addition to an alkene can also be exploited to facilitate cis-trans isomerization of the double bond. wikipedia.org

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions that relieve this strain. researchgate.net While unsubstituted cyclobutane is kinetically stable, the presence of substituents can facilitate these reactions. chemistryviews.org

The cleavage of the carbon-carbon bonds within the cyclobutane ring of 1-cyclobutylethane-1-thiol can be induced under various conditions.

Thermal and Photochemical Reactions : Thermal or photochemical activation can provide the necessary energy to overcome the activation barrier for ring cleavage, often proceeding through radical intermediates. mdpi.comutwente.nl The specific products would depend on the reaction conditions and the subsequent reaction pathways of the resulting diradical species. For instance, hydrogenation of cyclobutanes at elevated temperatures with a metal catalyst like nickel can lead to the opening of the ring to form the corresponding alkane. pharmaguideline.com

Catalytic Ring-Opening : Lewis acids can catalyze the ring-opening of substituted cyclobutanes. acs.orgnih.gov In the context of donor-acceptor substituted cyclobutanes, nucleophiles, including thiols, can trigger the ring-opening to yield γ-heteroatom-substituted products. chemistryviews.orgacs.org This type of reaction proceeds through a mechanism where the Lewis acid coordinates to a substituent, polarizing the C-C bonds of the ring and making them more susceptible to nucleophilic attack. While 1-cyclobutylethane-1-thiol itself does not possess a donor-acceptor substitution pattern, its thiol group could potentially act as the nucleophile in the ring-opening of an appropriately activated cyclobutane.

Functionalization and Derivatization of the Cyclobutane Ring

One prominent approach to functionalizing the cyclobutane moiety is through C-H activation and functionalization. This strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering an atom-economical route to derivatized products. While specific studies on 1-cyclobutylethane-1-thiol are not prevalent, research on analogous cyclobutane systems demonstrates the feasibility of such transformations. For instance, palladium-catalyzed C(sp³)–H arylation has been successfully applied to cyclobutane derivatives, enabling the introduction of aryl groups onto the ring. The directing group ability of nearby functionalities can influence the regioselectivity of these reactions.

Ring-opening reactions provide another avenue for the derivatization of the cyclobutane ring. Donor-acceptor cyclobutanes, for example, can undergo ring-opening upon reaction with nucleophiles like thiols. acs.org This process leads to linear chains with preserved functionalities, which can then be subjected to further chemical modifications. While this approach disrupts the core cyclobutane structure, it represents a powerful method for generating complex acyclic molecules from a cyclic precursor.

Furthermore, the presence of the thiol group can influence the reactivity of the cyclobutane ring. For example, intramolecular reactions can be envisioned where the thiol group participates in a reaction with a functional group introduced onto the cyclobutane ring, leading to the formation of bicyclic sulfur-containing heterocycles.

The table below summarizes potential functionalization strategies for the cyclobutane ring, based on established reactivity patterns of similar structures.

| Reaction Type | Reagents and Conditions | Potential Product |

| C-H Arylation | Pd catalyst, aryl halide, directing group | Aryl-substituted 1-cyclobutylethane-1-thiol |

| Radical Halogenation | N-Halosuccinimide, light/heat | Halo-substituted 1-cyclobutylethane-1-thiol |

| Ring-Opening | Strong nucleophile/electrophile | Functionalized open-chain thiol |

| Intramolecular Cyclization | Introduction of a reactive group on the ring | Bicyclic thioether |

Interplay of Thiol and Cyclobutane Reactivity: Synergistic Effects

The chemical behavior of 1-cyclobutylethane-1-thiol is not merely a sum of the individual reactivities of a thiol and a cyclobutane. Instead, the close proximity of these two functional groups can lead to synergistic or antagonistic effects, influencing the outcome of chemical transformations in unique ways. The interplay between the nucleophilic sulfur atom and the strained four-membered ring can dictate reaction pathways and selectivity.

The thiol group, being a potent nucleophile, can participate in intramolecular reactions targeting the cyclobutane ring, especially if the ring is appropriately activated. For instance, if an electrophilic center is generated on the cyclobutane ring, the thiol can act as an internal nucleophile, leading to the formation of a bicyclic sulfide (B99878). This type of intramolecular cyclization would be highly dependent on the stereochemical relationship between the thiol-containing side chain and the reactive site on the ring.

Conversely, the cyclobutane ring can influence the reactivity of the thiol group. The steric bulk of the cyclobutane ring can hinder the approach of reagents to the sulfur atom, potentially reducing its reactivity in certain transformations compared to a linear alkyl thiol. Additionally, the electronic properties of the cyclobutane ring, while primarily consisting of sp³-hybridized carbons, can have subtle effects on the acidity and nucleophilicity of the thiol.

In reactions involving radical intermediates, the presence of the cyclobutane ring can have a significant impact. A radical generated on the carbon atom bearing the thiol group can be influenced by the ring strain and the conformational constraints of the cyclobutane. This can affect the stereochemical outcome of subsequent radical trapping reactions. Similarly, a radical generated on the cyclobutane ring could potentially be stabilized or undergo rearrangement influenced by the adjacent thiol group.

Stereoselectivity and Regioselectivity in Chemical Transformations of 1-Cyclobutylethane-1-thiol

The presence of a stereocenter at the carbon atom bearing both the cyclobutyl and the thiol groups, as well as the inherent stereochemistry of a substituted cyclobutane ring, makes stereoselectivity and regioselectivity critical aspects of the chemical transformations of 1-cyclobutylethane-1-thiol.

Diastereoselective and Enantioselective Syntheses

The synthesis of 1-cyclobutylethane-1-thiol and its derivatives with high levels of stereocontrol is a significant challenge and an area of active research. Diastereoselective and enantioselective methods are crucial for obtaining specific stereoisomers, which can exhibit different biological activities and physical properties.

A powerful strategy for the stereocontrolled synthesis of substituted cyclobutanes, including those bearing thiol groups, is the sulfa-Michael addition to cyclobutenes. rsc.orgresearchgate.netnih.govrsc.org Research by Waser and coworkers has demonstrated that the diastereoselective addition of thiols to cyclobutene (B1205218) esters can be achieved with high efficiency using a simple base like DBU. researchgate.netrsc.org Furthermore, by employing a chiral cinchona-based squaramide organocatalyst, they were able to achieve high enantioselectivity in the synthesis of 1,2-disubstituted thio-cyclobutanes. rsc.orgresearchgate.netrsc.org This approach offers a pathway to enantioenriched building blocks that could be precursors to molecules like 1-cyclobutylethane-1-thiol.

The following table presents data from the diastereoselective sulfa-Michael addition of various thiols to a cyclobutene ester, highlighting the high diastereomeric ratios achieved. researchgate.netrsc.org

| Thiol | Base | Diastereomeric Ratio (dr) | Yield (%) |

| 2-Bromothiophenol | DBU | >95:5 | Quant. |

| 4-Fluorothiophenol | DBU | >95:5 | 88 |

| 3-Chlorothiophenol | DBU | >95:5 | 82 |

| Thiophenol | DBU | >95:5 | 84 |

These results underscore the potential for achieving high diastereoselectivity in the synthesis of functionalized cyclobutane thiols.

Influence of Cyclobutane Stereochemistry on Reaction Outcomes

The pre-existing stereochemistry of the cyclobutane ring in 1-cyclobutylethane-1-thiol can profoundly influence the outcome of subsequent chemical reactions. The rigid and puckered nature of the cyclobutane ring creates distinct steric environments on its faces, leading to facial selectivity in reactions involving the ring or the attached thiol group.

For instance, in an oxidation reaction of the thiol group to a sulfoxide, the approach of the oxidizing agent could be directed by the stereochemistry of the cyclobutane ring, leading to the preferential formation of one diastereomer of the resulting sulfoxide. The substituents on the cyclobutane ring would play a crucial role in dictating the direction of this steric hindrance.

Similarly, in reactions where the cyclobutane ring itself is functionalized, the existing stereocenters will direct the approach of incoming reagents. This is a common principle in asymmetric synthesis, where a chiral auxiliary or a pre-existing stereocenter controls the formation of new stereocenters. In the context of 1-cyclobutylethane-1-thiol, the relative stereochemistry between the ethylthiol group and any substituents on the cyclobutane ring will be a key determinant of the stereochemical outcome of further transformations.

Studies on other chiral cyclobutane systems have shown that the cis/trans stereochemistry can significantly influence their molecular organization and recognition abilities. nih.gov This principle can be extended to the reactivity of 1-cyclobutylethane-1-thiol, where the specific arrangement of substituents on the four-membered ring will dictate the molecule's conformational preferences and, consequently, its reactivity profile. The puckered conformation of the cyclobutane ring can place substituents in pseudo-axial or pseudo-equatorial positions, which can have a dramatic effect on their accessibility and reactivity.

Applications of 1 Cyclobutylethane 1 Thiol in Advanced Organic Synthesis

1-Cyclobutylethane-1-thiol as a Versatile Synthetic Intermediate

1-Cyclobutylethane-1-thiol serves as a versatile synthetic intermediate primarily due to the high reactivity of the thiol functional group. Thiols are well-known for their ability to be converted into a wide array of other sulfur-containing groups, including thioethers, disulfides, sulfoxides, sulfones, and various sulfonyl derivatives. acs.org The carbon atom to which the thiol group is attached is a stereocenter, meaning the compound exists as a pair of enantiomers. This inherent chirality is of significant interest, as stereospecific reactions can preserve this center, while stereoselective approaches can be used to control the formation of new stereocenters in a product molecule. nih.govmasterorganicchemistry.com The presence of the cyclobutane (B1203170) ring adds another layer of synthetic potential, as four-membered rings can be found in numerous bioactive natural products and can influence the conformational properties of a molecule. nih.gov

The compound's utility lies in its capacity to act as a nucleophile in its thiolate form or to undergo oxidation at the sulfur atom. These transformations allow chemists to introduce the 1-cyclobutylethyl group into larger molecules or to build complex scaffolds around this core structure.

Derivatization Reactions for the Construction of Diverse Organic Scaffolds

The thiol group is a gateway to a multitude of derivatives. By leveraging established synthetic methodologies, 1-Cyclobutylethane-1-thiol can be transformed into diverse structures such as thioethers, thiolactones, and a range of sulfonyl compounds.

Thioethers (Sulfides): One of the most fundamental reactions of thiols is their conversion to thioethers (also known as sulfides). This is typically achieved via a nucleophilic substitution reaction analogous to the Williamson ether synthesis. youtube.com The thiol is first deprotonated with a suitable base (e.g., sodium hydride, NaH) to form the more nucleophilic thiolate anion. This thiolate then readily attacks an alkyl halide in an SN2 reaction to furnish the corresponding thioether. nih.govyoutube.com This reaction is stereospecific, meaning the configuration at the chiral center of 1-Cyclobutylethane-1-thiol is retained in the final product because the carbon-sulfur bond is not broken. beilstein-journals.org The reaction is highly efficient for primary and secondary alkyl halides. youtube.com

Table 1: Illustrative Synthesis of Thioethers from 1-Cyclobutylethane-1-thiol

| Entry | Alkyl Halide (R-X) | Product (1-cyclobutylethyl sulfide) |

| 1 | Iodomethane (CH₃I) | 1-(1-(Methylthio)ethyl)cyclobutane |

| 2 | Benzyl Bromide (BnBr) | 1-(1-(Benzylthio)ethyl)cyclobutane |

| 3 | Allyl Bromide (CH₂=CHCH₂Br) | 1-(1-(Allylthio)ethyl)cyclobutane |

| 4 | Propargyl Bromide (HC≡CCH₂Br) | 1-(1-(Propargylthio)ethyl)cyclobutane |

Thiolactones: The synthesis of thiolactones from 1-Cyclobutylethane-1-thiol is a more complex transformation that would require a bifunctional starting material. A hypothetical approach could involve a cascade reaction, such as a radical-mediated acyl thiol-ene cyclization. This would necessitate first modifying the thiol with a chain containing a terminal alkene.

Sulfonyl Halides and Sulfonamides: The oxidation of thiols to sulfonyl chlorides is a key transformation that opens access to a vast family of sulfonyl derivatives, most notably sulfonamides, which are prevalent motifs in pharmaceuticals. rsc.orgekb.eg Numerous methods exist for the direct oxidative chlorination of thiols to sulfonyl chlorides, which can then be reacted in situ with amines to form sulfonamides in a one-pot procedure. rsc.orgekb.eg For instance, reagent systems like N-Chlorosuccinimide (NCS) in the presence of an acid or an electrochemical approach can efficiently convert thiols to their corresponding sulfonyl chlorides. ekb.egnih.gov These intermediates are highly reactive and are typically used without isolation. The subsequent addition of a primary or secondary amine, often in the presence of a base like pyridine, traps the sulfonyl chloride to yield the stable sulfonamide. rsc.orgsemanticscholar.org This two-step, one-pot process is highly versatile and tolerates a wide range of functional groups on both the amine and the thiol. rsc.orgnih.gov

Table 2: Proposed Synthesis of Sulfonamides from 1-Cyclobutylethane-1-thiol

| Entry | Amine (R¹R²NH) | Product (1-Cyclobutylethane-1-sulfonamide) |

| 1 | Aniline (PhNH₂) | N-Phenyl-1-cyclobutylethane-1-sulfonamide |

| 2 | Piperidine | 1-(1-(Piperidin-1-ylsulfonyl)ethyl)cyclobutane |

| 3 | Morpholine | 4-((1-Cyclobutylethyl)sulfonyl)morpholine |

| 4 | Glycine ethyl ester | Ethyl 2-((1-cyclobutylethyl)sulfonamido)acetate |

Role in Multi-Component and Cascade Reactions

Multi-Component Reactions (MCRs): MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single operation. nih.gov Thiols are known to participate in various MCRs, typically acting as the nucleophilic component. researchgate.netmdpi.com While no specific MCRs involving 1-Cyclobutylethane-1-thiol have been documented, its potential participation can be extrapolated. For example, it could serve as the thiol component in a three-component Mannich-type reaction with an aldehyde and an amine to form β-aminosulfides. mdpi.com Similarly, it could be employed in isocyanide-based MCRs, which are known to accommodate thiol nucleophiles. beilstein-journals.org

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, offer an efficient pathway to complex molecular architectures. acs.org Thiols can initiate or participate in a variety of cascade sequences. A potential application for 1-Cyclobutylethane-1-thiol could be in a photoredox-catalyzed radical cascade reaction. rsc.org For example, the thiol could add to a 1,6-enyne, generating a carbon-centered radical that then undergoes a series of cyclizations to rapidly build polycyclic structures containing the 1-cyclobutylethylthio group. rsc.org Chiral thiols have also been used as multitasking reagents to promote dearomatization and ring-expansion cascades. acs.org

Stereospecific and Stereoselective Transformations in Complex Molecule Synthesis

The presence of a stereocenter in 1-Cyclobutylethane-1-thiol is a crucial feature for its application in the synthesis of complex, single-enantiomer molecules. The distinction between stereospecific and stereoselective reactions is key to its strategic use. masterorganicchemistry.com

A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.com Many reactions of 1-Cyclobutylethane-1-thiol that occur at the sulfur atom without breaking the C-S bond are stereospecific. For example, the S-alkylation to form a thioether or oxidation to the corresponding sulfone proceeds with retention of configuration at the chiral carbon. If one starts with the (R)-enantiomer of the thiol, the (R)-enantiomer of the product will be formed exclusively.

A stereoselective reaction is one in which a single reactant has the capacity to form two or more stereoisomeric products, but one is formed preferentially. masterorganicchemistry.com The synthesis of enantiomerically enriched 1-Cyclobutylethane-1-thiol would likely rely on a stereoselective method, such as the asymmetric reduction of the prochiral precursor, 1-cyclobutylethanone, using a chiral catalyst or reagent. Furthermore, derivatization of the thiol's precursor alcohol (1-cyclobutylethanol) allows for stereochemical control. For instance, converting the alcohol to a good leaving group (e.g., a tosylate) and performing an SN2 displacement with a sulfur nucleophile is a stereospecific process that proceeds with complete inversion of configuration. nih.govbeilstein-journals.org This powerful strategy would allow access to the opposite enantiomer of a desired thioether or related sulfur compound, providing a comprehensive toolkit for asymmetric synthesis.

1 Cyclobutylethane 1 Thiol in Materials Science and Polymer Chemistry

Thiol-Ene "Click" Chemistry with 1-Cyclobutylethane-1-thiol

Thiol-ene "click" chemistry is a powerful and versatile set of reactions that involve the addition of a thiol (R-SH) to an alkene (an "ene"). These reactions are known for their high efficiency, rapid reaction rates, and stereoselectivity, often proceeding under mild conditions. bldpharm.com The process results in the formation of a stable thioether linkage and is considered an anti-Markovnikov addition. bldpharm.com 1-Cyclobutylethane-1-thiol can serve as the thiol component in these reactions, with its reactivity being influenced by the nature of the initiation method.

The radical-mediated thiol-ene reaction is a common pathway initiated by light, heat, or a radical initiator. bldpharm.com The process occurs via a step-growth mechanism involving the following key steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the 1-Cyclobutylethane-1-thiol.

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction. bldpharm.com

Termination: The reaction ceases when two radicals combine.

Table 1: Comparison of Thiol Reactivity in Radical-Mediated Thiol-Ene Reactions

| Thiol Type | Relative Reactivity | Factors Influencing Reactivity |

| Primary Alkyl Thiol | High | Less steric hindrance, facile hydrogen abstraction. |

| Secondary Alkyl Thiol (e.g., 1-Cyclobutylethane-1-thiol) | Moderate | Increased steric hindrance around the thiol group may slow the chain-transfer step. |

| Tertiary Alkyl Thiol | Low | Significant steric hindrance, slower reaction rates. |

| Aromatic Thiol | Variable | Resonance stabilization of the thiyl radical can affect reactivity. |

Alternatively, the thiol-ene reaction can proceed through a Michael addition mechanism, which is catalyzed by a base or a nucleophile. bldpharm.com In this pathway, the base deprotonates the thiol to form a thiolate anion (RS⁻). This highly nucleophilic species then attacks the alkene, which is typically an electron-deficient "ene" such as an acrylate or maleimide, to form a carbanion. Subsequent protonation yields the final thioether product.

For 1-Cyclobutylethane-1-thiol, the acidity of the thiol proton would be a key factor in the rate of thiolate formation. Aliphatic thiols are generally less acidic than aromatic thiols, but are still sufficiently acidic to be deprotonated by common bases like amines.

Table 2: Initiators for Thiol-Ene Reactions

| Initiation Method | Mechanism | Typical Initiators/Catalysts |

| Photoinitiation | Radical | 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Benzophenone |

| Thermal Initiation | Radical | Azobisisobutyronitrile (AIBN), Benzoyl peroxide |

| Base Catalysis | Nucleophilic (Michael Addition) | Triethylamine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Nucleophile Catalysis | Nucleophilic (Michael Addition) | Phosphines, N-heterocyclic carbenes |

The bifunctional nature of di- or multi-thiols and di- or multi-enes allows for the straightforward synthesis of polymers through thiol-ene step-growth polymerization. If 1-Cyclobutylethane-1-thiol were incorporated into a molecule with another reactive group, it could act as a monomer in such polymerizations.

More commonly, thiols are used as crosslinking agents to form polymer networks. For instance, a polymer with pendant alkene groups can be crosslinked by a dithiol, or conversely, a polymer with pendant thiol groups can be crosslinked by a diene. The use of 1-Cyclobutylethane-1-thiol as a monofunctional thiol would likely be in the context of end-capping polymer chains or as a pendant group, rather than as a crosslinker itself, unless it is part of a larger, multifunctional molecule. The formation of these networks is crucial for applications such as hydrogels, elastomers, and coatings.

Polymer Modification and Post-Polymerization Functionalization

Thiol-ene chemistry is a highly effective tool for the post-polymerization functionalization of polymers. A polymer synthesized with pendant alkene groups can be subsequently reacted with a thiol, such as 1-Cyclobutylethane-1-thiol, to introduce specific functionalities. This approach allows for the precise control over the final properties of the material. The cyclobutyl group of 1-Cyclobutylethane-1-thiol could be introduced to modify the steric bulk, hydrophobicity, or thermal properties of a polymer backbone.

This method is advantageous because the thiol-ene reaction is orthogonal to many other chemical functionalities, meaning it can be performed without interfering with other parts of the polymer structure.

Design and Synthesis of Advanced Polymeric Materials

The efficiency and orthogonality of the thiol-ene reaction make it suitable for the synthesis of complex and well-defined polymeric architectures.

Intramolecular thiol-ene reactions can be employed to create cyclic polymers. A linear polymer chain with a thiol at one end and an alkene at the other can undergo a "click" reaction to form a ring structure. While this has been demonstrated with various thiols, the specific use of 1-Cyclobutylethane-1-thiol would depend on its incorporation into a linear polymer precursor. bldpharm.com

Furthermore, the thiol-ene reaction is utilized in the synthesis of other complex architectures such as dendrimers, star polymers, and block copolymers. bldpharm.com The high yield and selectivity of the reaction are critical for the successful, step-wise construction of these intricate macromolecules. The cyclobutyl group from 1-Cyclobutylethane-1-thiol could be incorporated into these structures to fine-tune their physical and chemical properties.

An article on the role of “1-Cyclobutylethane-1-thiol” in materials science and polymer chemistry, as specified in the detailed outline, cannot be generated at this time. Extensive and repeated searches of scientific literature and chemical databases have yielded no specific information on the use of this particular compound in the development of functional and adaptive polymer networks or in tailoring material properties.

The highly specific nature of the query, focusing solely on "1-Cyclobutylethane-1-thiol," combined with the strict adherence required to the provided outline, makes it impossible to produce a scientifically accurate and informative article. Generating content without any supporting research would lead to speculation and would not meet the quality and accuracy standards required.

It is possible that "1-Cyclobutylethane-1-thiol" is a very new or niche compound with research that is not yet publicly available, or it may be referred to by a different, less common name that was not identifiable through the performed searches. Without any citable sources that directly address the role of this specific compound in the specified areas of polymer chemistry, the requested article cannot be written.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Future Research Directions and Unexplored Avenues for 1 Cyclobutylethane 1 Thiol

Development of Novel and More Efficient Synthetic Routes

The synthesis of thiols is a well-established field, yet the development of highly efficient, selective, and sustainable methods remains a key objective. For a specific target like 1-cyclobutylethane-1-thiol, future research could focus on moving beyond traditional methods to more advanced synthetic strategies.

A promising area of investigation is the use of visible-light photoredox catalysis. nih.gov This method offers a green and mild alternative to traditional synthetic protocols. bohrium.com For instance, a future synthetic approach could involve the decarboxylative thiolation of a readily available carboxylic acid precursor, such as a cyclobutane-containing carboxylic acid. Research has demonstrated that various cyclic carboxylic acids, including those with cyclobutane (B1203170) rings, can be converted to the desired thiol products in reasonable yields using this visible-light-mediated approach with an aryl thioamide as the sulfur source. nih.gov Another modern route to explore is the hydrothiolation of a corresponding alkene, where catalysts can control the regioselectivity to yield the desired branched product (Markovnikov addition), a challenging but increasingly feasible goal with photocatalytic systems. bohrium.commdpi.com

Future synthetic research could explore and optimize various catalytic systems, moving away from stoichiometric reagents. This includes investigating both homogeneous and heterogeneous catalysts to improve yield, selectivity, and ease of purification. acs.org The development of a catalytic hydrogenation process for thioesters could also be adapted, providing an efficient route from a corresponding thioester to 1-cyclobutylethane-1-thiol. nih.gov

| Synthetic Method | Potential Precursor | Key Features/Advantages | Area for Research |

|---|---|---|---|

| Visible-Light Decarboxylative Thiolation | Cyclobutane-containing carboxylic acid | Uses abundant feedstocks, mild reaction conditions. nih.gov | Optimization of photocatalyst and sulfur donor for the specific substrate. |

| Photocatalytic Markovnikov Hydrothiolation | 1-Cyclobutyl-1-ethene | Atom-economic, potential for high regioselectivity. mdpi.com | Development of a catalyst system that favors the branched thiol over the linear anti-Markovnikov product. |

| Catalytic Hydrogenation | Corresponding Thioester | High efficiency and functional group tolerance. nih.gov | Design of a robust catalyst (e.g., Ruthenium-based) that is not deactivated by the thiol product. nih.gov |

| Grignard Reagent with Sulfur Source | 1-Cyclobutylethyl magnesium halide | Established method for C-S bond formation. | Investigation of odorless and more efficient sulfur transfer reagents. |

Exploration of New Reaction Pathways and Catalytic Systems

The thiol group is highly versatile, participating in a wide range of chemical transformations. Future research on 1-cyclobutylethane-1-thiol should aim to explore its reactivity in modern, catalytically driven reactions, which could unlock novel molecular architectures.

The thiol-ene/yne reaction, a cornerstone of click chemistry, is a prime candidate for exploration. bohrium.comsci-hub.se While anti-Markovnikov additions are common, developing catalytic systems for a selective Markovnikov addition of 1-cyclobutylethane-1-thiol to various alkenes and alkynes would be a significant advancement. bohrium.commdpi.com This could be achieved through transition-metal-free photoredox systems or directing-group-assisted strategies. mdpi.com Such reactions would yield branched thioethers, which are valuable building blocks in organic synthesis.

Furthermore, the development of catalytic systems for the cross-coupling of 1-cyclobutylethane-1-thiol is a fertile area for research. Copper- or nickel-catalyzed C-S cross-coupling reactions could enable the synthesis of aryl cyclobutylethyl sulfides, which may have applications in pharmaceuticals or materials. organic-chemistry.orgkaust.edu.sa The influence of the sterically demanding cyclobutyl group on the efficiency and selectivity of these coupling reactions would be a key aspect to investigate.

Oxidation reactions of 1-cyclobutylethane-1-thiol also warrant further study. While oxidation to disulfides is a fundamental thiol reaction, selective oxidation to sulfoxides or sulfones using modern, environmentally benign oxidants like atmospheric oxygen, catalyzed by photocatalysts such as Eosin Y, presents an interesting research avenue. mdpi.commasterorganicchemistry.com

| Reaction Type | Potential Reactant | Potential Product Class | Future Research Focus |

|---|---|---|---|

| Photocatalytic Thiol-Ene Reaction | Alkenes (e.g., styrenes, enamides) | Branched Thioethers (N,S-acetals) | Achieving high Markovnikov selectivity using visible-light photoredox catalysis. mdpi.com |

| Thiol-Yne Click Reaction | Alkynes | Vinyl Sulfides | Transition-metal-free catalytic systems for selective synthesis of vinyl sulfides. mdpi.com |

| C-S Cross-Coupling | Aryl/Heteroaryl Halides | Aryl Cyclobutylethyl Sulfides | Developing efficient Ni or Cu-based catalytic systems tolerant of the sterically hindered thiol. organic-chemistry.orgkaust.edu.sa |

| Catalytic Oxidation | Oxygen (O2) | Cyclobutylethyl Sulfoxides | Employing photocatalysts like Eosin Y for green and selective oxidation. mdpi.com |

Expanding Applications in Emerging Advanced Materials and Nanoscience Fields

Thiols are fundamental in materials science and nanoscience, primarily due to the strong affinity of sulfur for noble metal surfaces. The unique cyclobutyl moiety of 1-cyclobutylethane-1-thiol could introduce novel properties in these applications.

A significant area for future research is the formation of self-assembled monolayers (SAMs) on gold, silver, and other metallic surfaces. The rigid and strained cyclobutane ring could influence the packing density, orientation, and thermal stability of the resulting monolayer compared to SAMs formed from linear or cyclohexyl thiols. These properties are critical for applications in nanoelectronics, sensing, and corrosion inhibition. Research should focus on characterizing these SAMs using techniques like atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to understand the role of the cyclobutyl group.

In nanoscience, 1-cyclobutylethane-1-thiol could be used as a capping agent to functionalize nanoparticles. The cyclobutyl group could provide a handle for further chemical modification or influence the nanoparticle's dispersibility and interaction with different media. This could be particularly relevant in the development of novel drug delivery systems or catalytic nanomaterials.

Furthermore, the incorporation of 1-cyclobutylethane-1-thiol into polymers via thiol-ene polymerization is another unexplored avenue. sci-hub.se The cyclobutyl group could enhance the polymer's thermal properties, rigidity, or gas permeability, leading to new materials for membranes, coatings, or advanced composites.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms, kinetics, and electronic properties of 1-cyclobutylethane-1-thiol is crucial for its rational application and the development of new processes. The integration of advanced spectroscopic methods and computational chemistry offers a powerful approach to achieve this.

Future research should employ a combination of experimental and computational techniques to investigate reaction pathways. researchgate.netnih.gov Density Functional Theory (DFT) calculations can be used to model transition states, calculate activation barriers for potential reactions (e.g., thiol-ene additions or oxidative coupling), and predict the influence of the cyclobutyl group on reactivity. researchgate.netwhiterose.ac.uk For example, computational studies can help elucidate whether a reaction proceeds via a stepwise or concerted mechanism, which is critical for optimizing reaction conditions. acs.org

Advanced spectroscopic techniques are essential for validating computational models and characterizing transient intermediates. Time-resolved spectroscopy could be used to study the dynamics of photocatalytic reactions involving 1-cyclobutylethane-1-thiol. Mass spectrometry, particularly techniques like electrospray ionization (ESI-MS), can be used for the real-time monitoring of reactions and the identification of intermediates and products. rsc.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques, will be vital for the complete structural characterization of new products derived from this thiol. rsc.org Combining these experimental data with computational results will provide a comprehensive mechanistic picture, accelerating the development of new applications for 1-cyclobutylethane-1-thiol. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-Cyclobutylethane-1-thiol, and how do reaction conditions influence product purity?

- Methodological Answer : Thiol-containing compounds like 1-Cyclobutylethane-1-thiol can be synthesized via nucleophilic substitution or thiol-ene reactions. For cyclobutyl derivatives, reacting cyclobutyl halides with thiol nucleophiles (e.g., NaSH or thiourea) under controlled pH and temperature is common. Hydrolysis or reduction steps may follow, as seen in analogous cyclobutane-thiol syntheses . Key parameters include solvent polarity (e.g., DMF or THF), reaction time, and purification via column chromatography to isolate the thiol product.

Q. What safety precautions are critical when handling 1-Cyclobutylethane-1-thiol in laboratory settings?

- Methodological Answer : Thiols are often volatile and malodorous, requiring use in fume hoods with proper PPE (gloves, goggles). Immediate first-aid measures for exposure include rinsing skin with water and seeking medical consultation if inhaled . Storage should be in airtight containers under inert gas (e.g., N₂) to prevent oxidation.

Q. How can researchers validate the structural identity and purity of 1-Cyclobutylethane-1-thiol?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze proton environments (e.g., cyclobutyl protons at δ 1.5–2.5 ppm; thiol proton at δ ~1.3 ppm, though often broad).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS for M⁺ or fragments like [M-SH]⁺).

- FT-IR : Identify S-H stretches (~2550 cm⁻¹) and cyclobutane ring vibrations .

Advanced Research Questions

Q. How can computational tools enhance retrosynthetic planning for 1-Cyclobutylethane-1-thiol derivatives?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to predict feasible routes. For cyclobutane-thiol derivatives, retrosynthesis might prioritize disulfide bond formation or cyclization strategies. Validate predicted routes with DFT calculations (e.g., Gibbs free energy barriers for ring strain relief in cyclobutane intermediates) .

Q. What methodologies are effective in assessing the biological activity of 1-Cyclobutylethane-1-thiol, and how can contradictory data be resolved?

- Methodological Answer : Screen for enzyme inhibition (e.g., cysteine proteases via kinetic assays) or antioxidant activity (DPPH/ABTS radical scavenging). Conflicting results may arise from assay conditions (pH, solvent) or impurities. Address discrepancies by repeating assays with HPLC-purified samples and cross-validating with orthogonal methods (e.g., SPR for binding affinity) .

Q. How should researchers ensure reproducibility when reporting synthetic protocols for 1-Cyclobutylethane-1-thiol?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Experimental Section : Specify exact molar ratios, temperatures, and purification steps.

- Supporting Information : Include raw NMR/IR data, chromatograms, and crystallographic files (if applicable).

- Validation : Compare yields/purity with prior literature and disclose batch-to-batch variability .

Q. What strategies mitigate data reliability challenges when sourcing physicochemical properties of 1-Cyclobutylethane-1-thiol?

- Methodological Answer : Cross-reference PubChem, NIST WebBook, and ECHA databases. Validate experimental data (e.g., boiling point, logP) via independent measurements (e.g., GC-MS for volatility, shake-flask for partition coefficients). Discrepancies should be flagged and investigated for methodological differences (e.g., calibration standards) .

Tables for Key Data

Table 1 : Common Analytical Signatures of 1-Cyclobutylethane-1-thiol

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | Cyclobutyl protons: δ 1.5–2.5 ppm | |

| FT-IR | S-H stretch: ~2550 cm⁻¹ | |

| EI-MS | Molecular ion: m/z 130 (C₆H₁₀S) |

Table 2 : Safety and Handling Protocols

| Parameter | Recommendation | Reference |

|---|---|---|

| Storage | Airtight container under N₂ | |

| PPE | Nitrile gloves, fume hood use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.